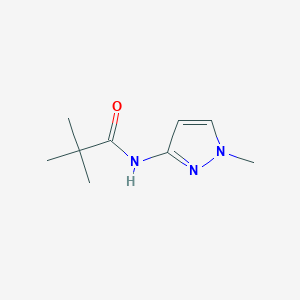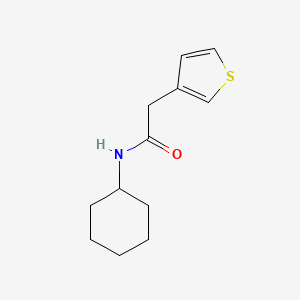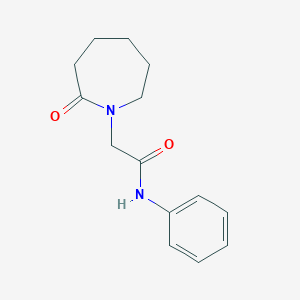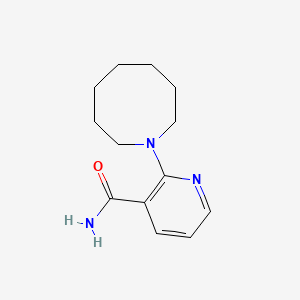![molecular formula C16H18N2O2 B7474318 N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide is a selective inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation. N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide binds to the ATP-binding site of CK2, preventing its activity and downstream signaling pathways.
Biochemical and Physiological Effects:
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis, and enhances the effectiveness of chemotherapy and radiation therapy. N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels form, which is essential for tumor growth and metastasis. In addition, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has been investigated for its potential neuroprotective effects in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has several advantages for lab experiments. It is a selective inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. In addition, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has been extensively studied in preclinical and clinical trials, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide also has some limitations for lab experiments. It is a small molecule inhibitor, which can limit its effectiveness in vivo. In addition, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide. One potential direction is the investigation of its use in combination with other targeted therapies for cancer treatment. N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy, and its combination with other targeted therapies may further improve treatment outcomes. Another future direction is the investigation of N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide's potential use in the treatment of neurodegenerative diseases. N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has been shown to have neuroprotective effects in preclinical studies, and its clinical potential in this area warrants further investigation. Finally, the development of more potent and selective inhibitors of CK2, based on the structure of N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide, may provide new tools for the study of CK2 and its role in disease.
Synthesemethoden
The synthesis of N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide involves several steps, including the reaction of 2-methyl-4-(4,5-dihydro-1,3-oxazol-2-yl)aniline with cyclopentanecarboxylic acid, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. In addition, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-17-15(10-20-11)12-6-8-14(9-7-12)18-16(19)13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELIEWHZEUGDRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)




![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)





![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B7474337.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)